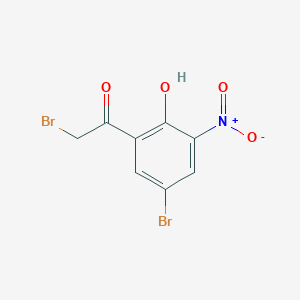
2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5Br2NO4. It is a brominated derivative of ethanone, characterized by the presence of both bromine and nitro functional groups on a phenyl ring.
Méthodes De Préparation
The synthesis of 2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone typically involves the bromination of 2-hydroxy-4-nitroacetophenone. The reaction is carried out in refluxing acetic acid, yielding the desired product with a moderate yield . Industrial production methods may involve similar bromination reactions, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include dioxane dibromide for bromination, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation .
Applications De Recherche Scientifique
2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s brominated and nitro functional groups make it a potential candidate for drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Material Science: It can be used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism by which 2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone exerts its effects depends on its application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and nitro groups can enhance its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone include:
2-Bromo-1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone: This compound has a chlorine atom instead of a bromine atom, which may alter its reactivity and biological activity.
2-Bromo-1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone: The presence of a fluorine atom can significantly change the compound’s electronic properties and its interactions with biological targets
Propriétés
Numéro CAS |
683274-87-5 |
|---|---|
Formule moléculaire |
C8H5Br2NO4 |
Poids moléculaire |
338.94 g/mol |
Nom IUPAC |
2-bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2NO4/c9-3-7(12)5-1-4(10)2-6(8(5)13)11(14)15/h1-2,13H,3H2 |
Clé InChI |
XYDNCXCWVAALDC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)CBr)O)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14151610.png)
![3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B14151638.png)
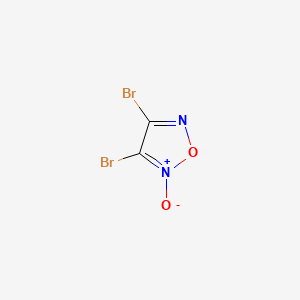
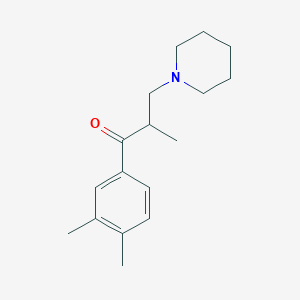
![2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B14151668.png)
![3-chloro-4-ethoxy-N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide](/img/structure/B14151669.png)
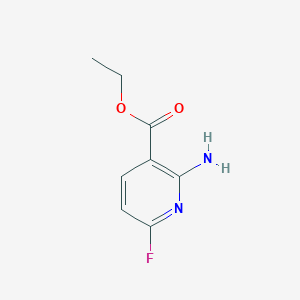
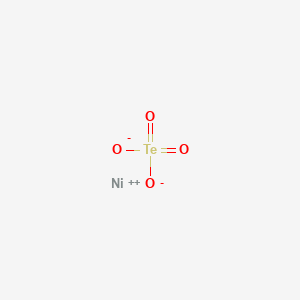
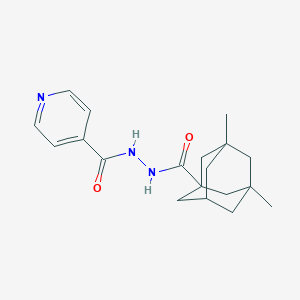
![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
![N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14151699.png)
![N'-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14151703.png)
![Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate](/img/structure/B14151708.png)
![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)
